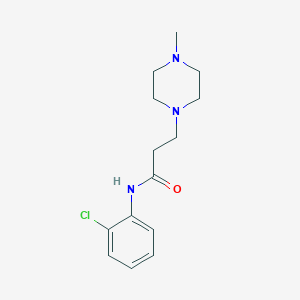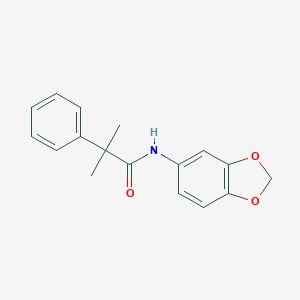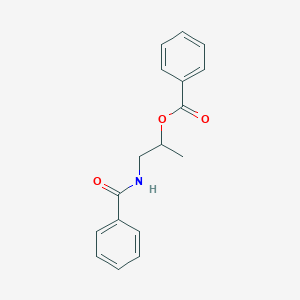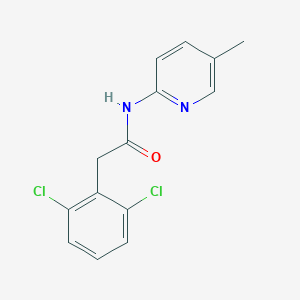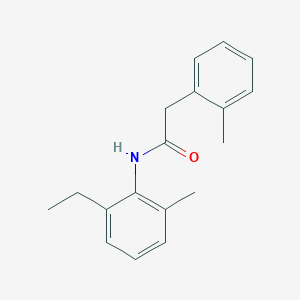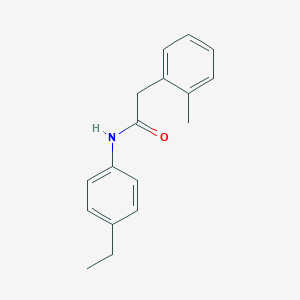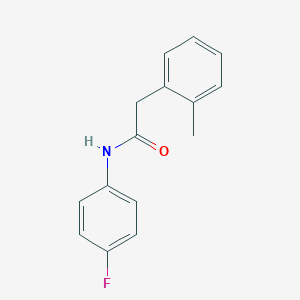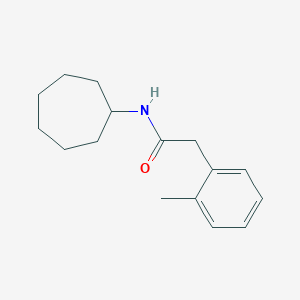![molecular formula C24H21FN2O2 B248980 Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248980.png)
Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a piperazine ring, and a fluorinated phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the acylation of piperazine with biphenyl-4-carbonyl chloride, followed by the introduction of the 2-fluoro-phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of anhydrous solvents, such as dichloromethane, and catalysts like aluminum chloride to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, thereby enhancing the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and piperazine moieties facilitate binding to these targets, while the fluorinated phenyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-chloro-phenyl)-methanone
- [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-methyl-phenyl)-methanone
- [4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-nitro-phenyl)-methanone
Uniqueness
Compared to similar compounds, Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high precision and reliability.
Properties
Molecular Formula |
C24H21FN2O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H21FN2O2/c25-22-9-5-4-8-21(22)24(29)27-16-14-26(15-17-27)23(28)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-13H,14-17H2 |
InChI Key |
ZVMWSGXOWSTQTR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


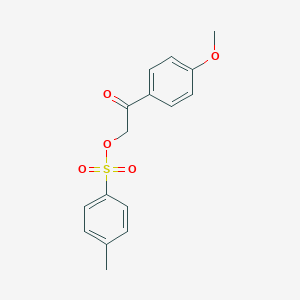
![N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248907.png)
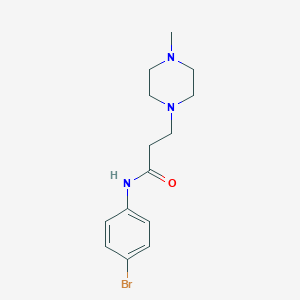
![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)
![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
